molecular formula C10H13NO3 B2713705 Benzyl (methoxymethyl)carbamate CAS No. 94471-35-9

Benzyl (methoxymethyl)carbamate

Cat. No. B2713705
CAS RN: 94471-35-9
M. Wt: 195.218
InChI Key: OIAUXDRKTSQTDO-UHFFFAOYSA-N
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Description

Benzyl (methoxymethyl)carbamate is an organic compound with the molecular formula C10H13NO3 . It has an average mass of 195.215 Da and a mono-isotopic mass of 195.089539 Da .


Molecular Structure Analysis

The molecular structure of Benzyl (methoxymethyl)carbamate consists of 10 carbon atoms, 13 hydrogen atoms, and 3 oxygen atoms . It has a density of 1.1±0.1 g/cm3, a boiling point of 315.8±35.0 °C at 760 mmHg, and a flash point of 144.8±25.9 °C .


Physical And Chemical Properties Analysis

Benzyl (methoxymethyl)carbamate has a density of 1.1±0.1 g/cm3, a boiling point of 315.8±35.0 °C at 760 mmHg, and a flash point of 144.8±25.9 °C . It has a molar refractivity of 52.2±0.3 cm3, a polar surface area of 48 Å2, and a molar volume of 173.9±3.0 cm3 .

Scientific Research Applications

Catalysis in Organic Chemistry

Benzyl (methoxymethyl)carbamate has been utilized in the field of organic chemistry, particularly in catalysis. For instance, it was used in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, demonstrating its effectiveness in the formation of piperidine derivatives and facilitating the synthesis of various nitrogen-containing heterocycles (Zhang et al., 2006).

Gelation Properties in Materials Science

In materials science, benzyl (methoxymethyl)carbamate derivatives have been explored for their gelation properties. Research on carbamate derivatives of N-acetyl-d-glucosamine showed that these compounds can form gels in specific environments, which can be used in applications like catalysis and environmental remediation (Wang et al., 2020).

Inhibition Studies in Biochemistry

In the field of biochemistry, benzyl carbamates have been investigated for their inhibitory properties. A study on benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates revealed their potential as selective inhibitors of butyrylcholinesterase (BChE), a key enzyme in the body (Magar et al., 2021).

Synthesis and Reactivity in Organic Synthesis

Research has also been conducted on the synthesis and reactivity of β-methoxymethyl enecarbamates derived from α-methoxy carbamates, showing their potential for substitution with various nucleophiles. This aspect highlights their utility in the synthesis of complex organic molecules (O’Connor et al., 2009).

Medicinal Chemistry

In medicinal chemistry, benzyl carbamates have been explored for their role in the synthesis of novel anticholinesterases. They have shown potential in inhibiting enzymes like acetylcholinesterase (AChE) and BChE, which are important targets in conditions like Alzheimer's disease (Luo et al., 2005).

Drug Delivery Systems

Benzyl (methoxymethyl)carbamate has also been used in the development of drug delivery systems. For example, research on bioorthogonal activation of palladium-labile prodrugs of gemcitabine demonstrated the use of carbamate functionalization to modulate the drug's pharmacological activity (Weiss et al., 2014).

Safety And Hazards

Benzyl (methoxymethyl)carbamate should be handled with care. Avoid contact with skin and eyes, and do not breathe dust . It should be handled only in a closed system or with appropriate exhaust ventilation . The compound should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

benzyl N-(methoxymethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-13-8-11-10(12)14-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAUXDRKTSQTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (methoxymethyl)carbamate

Citations

For This Compound
1
Citations
R Sebesta, D Seebach - Helvetica chimica acta, 2003 - Wiley Online Library
The preparation of three new N‐Fmoc‐protected (Fmoc=[(9H‐fluoren‐9‐yl)methoxy]carbonyl) β 2 ‐homoamino acids with proteinogenic side chains (from Ile, Tyr, and Met) is described, …
Number of citations: 2 onlinelibrary.wiley.com

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